1-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3,3-diphenylpropan-1-one
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Description
Scientific Research Applications
Molecular Interaction Studies
Research on molecular interactions, particularly involving cannabinoid receptor antagonists, has shed light on the structural and conformational nuances that contribute to binding affinity and activity. For instance, a study delves into the antagonist interaction with the CB1 cannabinoid receptor, providing insights into the conformational analysis and pharmacophore models (J. Shim et al., 2002).
Synthesis and Molecular Structure Investigations
Innovative synthesis methods for s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties have been developed. These studies include molecular structure investigations through X-ray crystallography and DFT calculations, exploring intermolecular interactions and predicting electronic properties and NMR spectra (Ihab Shawish et al., 2021).
Ligands at Human Dopamine Receptors
The design and systematic examination of compounds for their affinity and selectivity over dopamine receptors have been reported. Such research contributes to the development of selective high-affinity ligands for the human dopamine D4 receptor, providing a basis for the synthesis of compounds with improved selectivity and pharmacokinetic profiles (M. Rowley et al., 1997).
Bacterial Biofilm and MurB Inhibitors
The synthesis of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker has demonstrated potent inhibitory activities against bacterial biofilms and the MurB enzyme. These studies contribute to the development of new antimicrobial agents with specific mechanisms of action (Ahmed E. M. Mekky et al., 2020).
Crystal and Molecular Structure Studies
The synthesis and characterization of compounds with specific structural features, such as the one incorporating isoxazole and piperidinyl moieties, have been extensively studied. These works often focus on elucidating the crystal and molecular structures to understand the interactions at the atomic level (S. Naveen et al., 2015).
Properties
IUPAC Name |
1-[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]-3,3-diphenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O/c1-20-17-21(2)29(27-20)19-22-13-15-28(16-14-22)26(30)18-25(23-9-5-3-6-10-23)24-11-7-4-8-12-24/h3-12,17,22,25H,13-16,18-19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNASLNPSNJHEIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.